Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-
Description
Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]- is a substituted acetamide derivative featuring a branched structure with a 3-methylphenyl group and a 2-(2-naphthalenyloxy)ethyl moiety. The compound’s structure combines aromatic (naphthalene and phenyl) and ether-amide linkages, which influence its physicochemical and biological properties.
Properties
CAS No. |
61293-93-4 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N-(2-naphthalen-2-yloxyethyl)acetamide |
InChI |
InChI=1S/C21H21NO2/c1-16-6-5-9-20(14-16)22(17(2)23)12-13-24-21-11-10-18-7-3-4-8-19(18)15-21/h3-11,14-15H,12-13H2,1-2H3 |
InChI Key |
FDFRPEJKGZIWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCOC2=CC3=CC=CC=C3C=C2)C(=O)C |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]- (CAS Number: 61293-93-4), is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. With a molecular formula of C21H21NO2 and a molecular weight of approximately 319.404 g/mol, this compound features an acetamide functional group linked to a phenyl and a naphthalenyloxyethyl moiety, which may influence its pharmacological properties.
The biological activity of Acetamide derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. Research has indicated that modifications in the structure of acetamides can significantly affect their binding affinity and overall biological activity. For instance, the presence of electron-withdrawing groups or bulky lipophilic head groups can enhance the potency of these compounds against specific microbial strains and cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of Acetamide derivatives. Studies have shown that:
- Meta-substitutions with electron-withdrawing groups generally yield higher activity against gram-positive bacteria.
- Para-substitutions are effective but less potent than meta-substitutions.
- Ortho-substitutions are often poorly tolerated, except for certain halogen groups like chlorine.
Antioxidant and Anti-inflammatory Activities
Recent studies have highlighted the antioxidant properties of Acetamide derivatives. For example, compounds synthesized from acetamide scaffolds demonstrated significant scavenging activity against reactive oxygen species (ROS) and nitric oxide (NO) production in macrophage cell lines. This suggests potential applications in inflammatory diseases where oxidative stress plays a critical role.
Comparison of Biological Activities
| Compound Name | Molecular Formula | Activity Description |
|---|---|---|
| Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl] | C21H21NO2 | Moderate activity against gram-positive bacteria |
| Acetamide Derivative 1 | C22H23NO3 | Enhanced solubility and bioavailability |
| Acetamide Derivative 2 | C21H20ClNO2 | Chlorine substitution improves electronic properties |
Antioxidant Activity Results
| Compound ID | LD50 (ppm) | Scavenging Activity (%) | Cell Viability (%) |
|---|---|---|---|
| 40006 | 3.0443 | 85 | 98 |
| 40007 | 10.6444 | 80 | 95 |
Study on Antioxidant Activity
In a study published in Pharmaceutical Medicine, several new acetamide derivatives were synthesized and tested for their antioxidant activities. The compounds demonstrated significant scavenging effects on ABTS radicals, with LD50 values indicating low toxicity to macrophage cell lines. Notably, compounds 40006 and 40007 exhibited promising results in reducing NO production in LPS-stimulated macrophages, suggesting their potential as therapeutic agents for inflammatory conditions .
Antimicrobial Screening
Another study investigated the antimicrobial properties of various acetamide derivatives against both gram-positive and gram-negative bacteria. The findings revealed that certain modifications led to enhanced activity against resistant strains, highlighting the importance of structural variations in developing new antimicrobial agents .
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
Key Observations :
- Copper-catalyzed 1,3-dipolar cycloaddition (Click chemistry) is a common method for triazole-containing acetamides, offering regioselectivity and moderate yields .
- The target compound’s synthesis likely requires optimization of the naphthalenyloxyethyl group introduction, which may involve etherification steps.
Physicochemical Properties
Table 3: Spectroscopic and Stability Data
Key Observations :
Table 4: Pharmacological Profiles
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